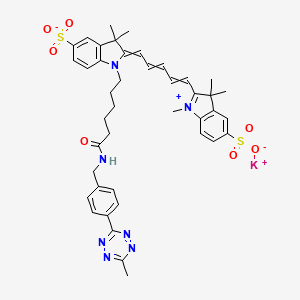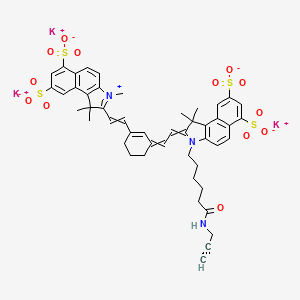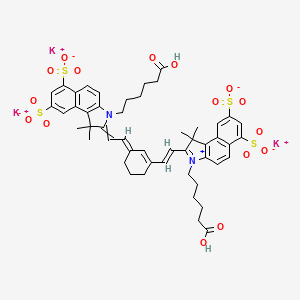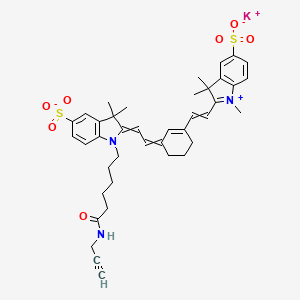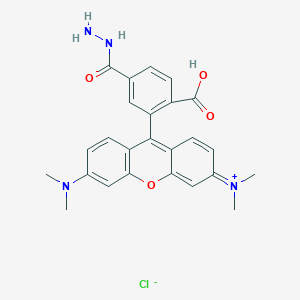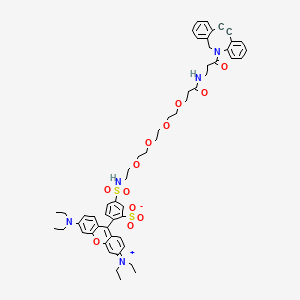
UCB-FcRn-303
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCB-FcRn-303 is an allosteric modulator of neonatal Fc receptor (FcRn) which binds to the extracellular domain of FcRn.
Applications De Recherche Scientifique
FcRn Inhibition for Autoimmune Diseases
A pivotal study on rozanolixizumab (UCB7665) reveals its potential as an antihuman FcRn monoclonal antibody to treat IgG autoantibody-mediated diseases. By inhibiting FcRn, rozanolixizumab can lower IgG levels, thereby reducing pathogenic IgG. This antibody showed promise in both nonhuman primates and humans, with tolerable side effects and significant reductions in circulating IgG, indicating its therapeutic potential for IgG-mediated autoimmune diseases (Kiessling et al., 2017).
Different Molecular Formats and Their Effects
Another study focused on rozanolixizumab's molecular formats, comparing its efficacy in various mono-, bi-, and trivalent formats. This study documented the antibody's isolation and compared its effects on plasma IgG concentration across different formats. Rozanolixizumab was identified as the most effective format, demonstrating dose-dependent and selective reductions in plasma IgG in both mouse models and cynomolgus monkeys (Smith et al., 2018).
Other Research Utilizing UCB
Several other studies explored different applications of umbilical cord blood (UCB), not directly related to rozanolixizumab but relevant to the broader context of UCB research:
Regenerative Effects of UCB-MSCs : A study investigating the regenerative effects of UCB-derived mesenchymal stem cells (UCB-MSCs) in a rabbit model showed potential in treating full-thickness rotator cuff tendon tears (Kwon et al., 2018).
UCB in Hematopoietic Stem Cell Transplantation : Another research highlighted the use of UCB in hematopoietic stem cell transplantation, discussing its advantages, challenges, and future perspectives (Mayani et al., 2019).
Cryopreservation of UCB-Derived Cells : A study focused on optimizing cryopreservation conditions for UCB-derived hematopoietic stem and progenitor cells, which is critical for UCB banking and transplantation (Meyer et al., 2006).
Propriétés
Nom du produit |
UCB-FcRn-303 |
|---|---|
Formule moléculaire |
C18H13F2N5O2 |
Poids moléculaire |
369.33 |
Nom IUPAC |
Methyl 7-(3,5-difluorophenyl)-5-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H13F2N5O2/c1-27-17(26)14-15(10-3-2-4-21-8-10)24-18-22-9-23-25(18)16(14)11-5-12(19)7-13(20)6-11/h2-9,16H,1H3,(H,22,23,24) |
Clé InChI |
XMWGQXBZBFXLGX-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC=CN=C2)NC3=NC=NN3C1C4=CC(F)=CC(F)=C4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCBFcRn303; UCB FcRn 303; UCB-FcRn-303 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



